N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine
Description
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a boronate ester derivative characterized by a benzylamine backbone substituted at the 2-position of the benzene ring with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound (CAS: 1150271-51-4, Molecular Formula: C₁₆H₂₆BNO₂) is primarily utilized in organic synthesis and pharmaceutical research due to its reactivity in Suzuki-Miyaura cross-coupling reactions . The ethanamine moiety enhances solubility in polar solvents, while the boronate ester enables transmetalation with transition-metal catalysts .
Properties
IUPAC Name |
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-6-17-11-12-9-7-8-10-13(12)16-18-14(2,3)15(4,5)19-16/h7-10,17H,6,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDPCAQSFXUQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674856 | |
| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-16-2 | |
| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the presence of a palladium catalyst to facilitate the borylation at the benzylic C-H bond . The process may also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include boronic acids, boron-hydride species, and substituted benzyl derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science.
Scientific Research Applications
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.
Biology: The compound is utilized in the development of boron-based drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the dioxaborolane ring and the benzyl group .
Comparison with Similar Compounds
Substitution Position on the Benzyl Ring
Impact of Position :
Halogen and Functional Group Modifications
Electronic Effects :
Amine Functionalization
Biological Activity
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a compound that incorporates a boron-based moiety known for its utility in organic synthesis and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxaborolane group which is significant for its reactivity in various chemical transformations. The presence of the ethanamine side chain suggests potential interactions with biological targets such as enzymes or receptors.
| Property | Value |
|---|---|
| CAS Number | 616880-14-9 |
| Molecular Formula | C18H26BNO |
| Molecular Weight | 295.22 g/mol |
| Purity | >98% |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins. This characteristic is particularly relevant in the context of enzyme inhibition and modulation of signaling pathways. The boron atom in the dioxaborolane structure can interact with nucleophilic sites on proteins, leading to irreversible inhibition or modification.
Anticancer Properties
Recent studies have indicated that compounds containing boron moieties exhibit anticancer properties through multiple mechanisms:
- Enzyme Inhibition : The compound has shown effectiveness in inhibiting specific kinases involved in cancer progression. For instance, it was found to target BMX and BTK kinases with subnanomolar IC50 values, demonstrating high potency against these oncogenic pathways .
- Cell Proliferation : In vitro assays revealed that this compound significantly reduces cell viability across various cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma) .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that it may mitigate oxidative stress-induced neuronal damage by modulating pathways related to inflammation and apoptosis .
Study 1: Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines using MTT assays. Results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.25 |
| HT-29 | 0.15 |
| B-16 | 0.30 |
These findings suggest that the compound possesses significant anticancer activity and could be a candidate for further development .
Study 2: Mechanistic Insights into Enzyme Inhibition
In a study focusing on the inhibition of BMX kinase by this compound, researchers employed mass spectrometry to confirm covalent modification of the kinase by the compound. The results highlighted a strong correlation between structural modifications in the compound and enhanced inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
